![molecular formula C24H23N3O3 B278099 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278099.png)
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as IPP, is a chemical compound that has been studied for its potential applications in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating different biological processes.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide exerts its effects by binding to specific ion channels in the brain and modulating their activity. This can lead to changes in the electrical activity of neurons and can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cancer cell growth, and the potential to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its specificity for certain ion channels, which allows researchers to investigate the effects of modulating these channels on various biological processes. However, one limitation is that 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a small molecule and may not be suitable for investigating certain biological processes that require larger molecules or proteins.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One area of interest is investigating its potential use in treating epilepsy and other neurological conditions. Another area of interest is studying its effects on cancer cells and its potential as a cancer treatment. Additionally, researchers may investigate the development of new compounds based on the structure of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide that may have even greater specificity and efficacy for certain biological processes.
Synthesemethoden
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps, including the reaction of 4-isopropylphenol with 2-bromoacetylpyridine to form an intermediate product, which is then reacted with 2-methyl-4-(2-nitrophenyl)-1,3-oxazole to form the final product. The synthesis has been optimized to yield high purity and high yields of 2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which can have implications for conditions such as epilepsy and pain. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C24H23N3O3 |
---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)17-6-9-19(10-7-17)29-14-22(28)26-20-11-8-18(13-16(20)3)24-27-23-21(30-24)5-4-12-25-23/h4-13,15H,14H2,1-3H3,(H,26,28) |
InChI-Schlüssel |
KXBFMCKJOVYWFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)C(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.